molecular formula C9H8F3NO2 B1319550 2-Methoxy-3-(trifluoromethyl)benzamide CAS No. 1017778-70-9

2-Methoxy-3-(trifluoromethyl)benzamide

Cat. No. B1319550
M. Wt: 219.16 g/mol
InChI Key: SOKMVNICRNURQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1017778-70-9 . It has a molecular weight of 219.16 . The compound is solid in physical form .


Synthesis Analysis

While specific synthesis methods for “2-Methoxy-3-(trifluoromethyl)benzamide” were not found, trifluoromethyl-containing compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which are structurally similar, have been synthesized using different reagents such as trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-3-(trifluoromethyl)benzamide . The InChI code is 1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) .


Physical And Chemical Properties Analysis

“2-Methoxy-3-(trifluoromethyl)benzamide” is a solid compound . It has a molecular weight of 219.16 . The boiling point is between 129-133 degrees Celsius .

Scientific Research Applications

Neuroleptic Activity

  • Synthesis and Neuroleptic Activity : A study by Iwanami et al. (1981) explored the synthesis and potential neuroleptic (antipsychotic) activity of benzamides, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide. The study found that certain compounds exhibited potent neuroleptic activity, suggesting their potential use in treating psychosis (Iwanami et al., 1981).

Molecular Structural Analysis

  • Molecular Structural Analysis : Demir et al. (2015) analyzed the structure of a novel benzamide derivative, which included 2-methoxy-3-(trifluoromethyl)benzamide, using X-ray diffraction and density functional theory (DFT). This study provided insights into the molecular geometry and electronic properties of the compound, highlighting its potential in scientific research (Demir et al., 2015).

Agricultural Applications

  • Effect on Boll Weevils : Research by Haynes (1987) investigated the effects of substituted benzamides, including 2-methoxy-3-(trifluoromethyl)benzamide, on adult boll weevils. The study explored the effectiveness of these compounds in causing progeny reduction, providing valuable information for agricultural pest control (Haynes, 1987).

Chemical Synthesis and Radioactive Labeling

  • Synthesis and Labeling for PET Imaging : Jia et al. (2019) focused on the synthesis of carbon-11-labeled dual inhibitors, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide, for potential PET imaging applications in neuroinflammation studies. This illustrates the compound's relevance in advanced imaging techniques (Jia et al., 2019).

Corrosion Inhibition Studies

  • Corrosion Inhibition in Mild Steel : Mishra et al. (2018) conducted studies on the inhibition behavior of N-Phenyl-benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, for the acidic corrosion of mild steel. This research is significant for industrial applications where corrosion resistance is critical (Mishra et al., 2018).

Antimicrobial Studies

  • Synthesis and Antimicrobial Evaluation : Priya et al. (2006) synthesized a new class of benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, and evaluated their efficacy as antimicrobials. The study provided insights into the potential use of these compounds in combating bacterial and fungal infections (Priya et al., 2006).

Antidiabetic Agents

  • Search for Antidiabetic Agents : Nomura et al. (1999) identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential antidiabetic agent. This underscores the relevance of benzamide derivatives in the development of new diabetes treatments (Nomura et al., 1999).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .

properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKMVNICRNURQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.